molecular formula C19H22N2O2 B4777019 3-benzamido-N,N-diethyl-4-methylbenzamide

3-benzamido-N,N-diethyl-4-methylbenzamide

Cat. No.: B4777019
M. Wt: 310.4 g/mol
InChI Key: XIMPLNSJGZAHCQ-UHFFFAOYSA-N
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Description

3-Benzamido-N,N-diethyl-4-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is structurally characterized by the presence of a benzamide group substituted with diethyl and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N,N-diethyl-4-methylbenzamide typically involves the reaction of 3-amino-4-methylbenzoic acid with diethylamine in the presence of a coupling reagent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Materials: 3-amino-4-methylbenzoic acid and diethylamine.

    Coupling Reagent: Commonly used reagents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of metal-organic frameworks (MOFs) as catalysts to promote the coupling reaction. This approach not only enhances the reaction efficiency but also minimizes the environmental impact by reducing the need for hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N,N-diethyl-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3-Benzamido-N,N-diethyl-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzamido-N,N-diethyl-4-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to increase the synthesis of glutathione S-transferase in cultured cells, indicating its potential role in detoxification pathways . The compound’s structure allows it to interact with various molecular pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent.

    N,N-Dimethylbenzamide: Used in organic synthesis and as a solvent.

    N-Methylbenzamide: Investigated for its pharmacological properties.

Uniqueness

3-Benzamido-N,N-diethyl-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Unlike DEET, which is primarily used as an insect repellent, this compound has broader applications in scientific research and industry .

Properties

IUPAC Name

3-benzamido-N,N-diethyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)16-12-11-14(3)17(13-16)20-18(22)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMPLNSJGZAHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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